molecular formula C7I4O4S B167403 Tetraiodo-2-sulfobenzoic Anhydride CAS No. 1745-83-1

Tetraiodo-2-sulfobenzoic Anhydride

Cat. No.: B167403
CAS No.: 1745-83-1
M. Wt: 687.76 g/mol
InChI Key: UQDQTEHMZFWZSX-UHFFFAOYSA-N
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Description

Tetraiodo-2-sulfobenzoic anhydride is a chemical compound with the molecular formula C7I4O4S and a molecular weight of 687.76 g/mol . It is known for its high iodine content and unique structural properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetraiodo-2-sulfobenzoic anhydride typically involves the iodination of 2-sulfobenzoic acid or its derivatives. The process includes the following steps:

    Cyclization: The formation of the anhydride ring through intramolecular cyclization, often facilitated by heating or the use of dehydrating agents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the iodine atoms, resulting in the formation of less iodinated derivatives.

    Substitution: The iodine atoms in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products:

Scientific Research Applications

Tetraiodo-2-sulfobenzoic anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraiodo-2-sulfobenzoic anhydride involves its ability to undergo various chemical reactions due to the presence of multiple iodine atoms and the reactive anhydride group. These functional groups allow it to interact with a wide range of molecular targets, facilitating its use in diverse applications. The molecular pathways involved often depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

    Tetraiodophthalic Anhydride: Similar in structure but lacks the sulfonic acid group.

    Tetraiodobenzoic Acid: Contains iodine atoms but does not form an anhydride ring.

    Tetraiodosuccinic Anhydride: Similar anhydride structure but with a different core.

Uniqueness: Tetraiodo-2-sulfobenzoic anhydride is unique due to the presence of both the sulfonic acid group and the anhydride ring, which confer distinct chemical reactivity and versatility in various applications .

Properties

IUPAC Name

4,5,6,7-tetraiodo-1,1-dioxo-2,1λ6-benzoxathiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7I4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDQTEHMZFWZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1I)I)I)I)S(=O)(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7I4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-83-1
Record name Tetraiodo-2-sulfobenzoic Anhydride
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